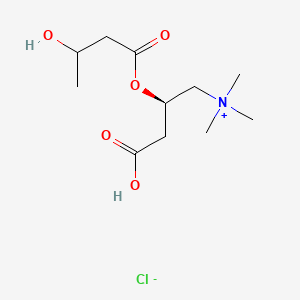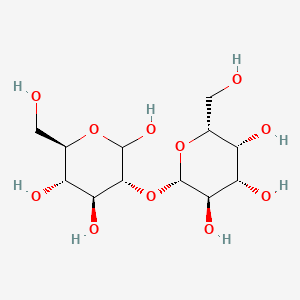
2-O-beta-D-Galactopyranosyl-D-glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Lactose can be synthesized through enzymatic reactions involving beta-galactosidase, which catalyzes the transfer of a galactose moiety from a donor molecule to a glucose acceptor. This reaction typically occurs under mild conditions, such as a pH of 6.5-7.5 and a temperature of 30-40°C .
Industrial Production Methods
Industrially, lactose is produced from whey, a byproduct of cheese production. The process involves several steps:
Whey Clarification: Removal of fats and proteins.
Ultrafiltration: Concentration of lactose.
Crystallization: Formation of lactose crystals.
化学反応の分析
Types of Reactions
Lactose undergoes various chemical reactions, including:
Hydrolysis: Lactose is hydrolyzed by lactase enzyme into glucose and galactose.
Oxidation: Lactose can be oxidized to lactobionic acid using mild oxidizing agents.
Maillard Reaction: Reaction with amino acids under heat, leading to browning and flavor changes in food.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using lactase at pH 6-7 and 37°C.
Oxidation: Use of bromine water or nitric acid under controlled conditions.
Maillard Reaction: Heat treatment at temperatures above 100°C in the presence of amino acids.
Major Products Formed
Hydrolysis: Glucose and galactose.
Oxidation: Lactobionic acid.
Maillard Reaction: Various flavor compounds and brown pigments.
科学的研究の応用
Lactose has numerous applications in scientific research:
Chemistry: Used as a starting material for the synthesis of lactulose and lactitol.
Biology: Studied for its role in lactose intolerance and its effects on gut microbiota.
Medicine: Used in the formulation of pharmaceuticals as a filler and stabilizer.
Industry: Employed in the food industry as a sweetener and in the production of prebiotics.
作用機序
Lactose exerts its effects primarily through its hydrolysis into glucose and galactose by the enzyme lactase. This process occurs in the small intestine, where the monosaccharides are absorbed into the bloodstream. In individuals with lactose intolerance, the lack of lactase leads to undigested lactose reaching the colon, where it is fermented by bacteria, producing gas and causing discomfort .
類似化合物との比較
Similar Compounds
Maltose: Composed of two glucose molecules.
Sucrose: Composed of glucose and fructose.
Cellobiose: Composed of two glucose molecules linked by a beta-1,4 bond.
Uniqueness
Lactose is unique due to its beta-1,4-glycosidic bond between galactose and glucose, which is not found in other common disaccharides. This bond is specifically hydrolyzed by lactase, distinguishing lactose from other sugars .
特性
分子式 |
C12H22O11 |
|---|---|
分子量 |
342.30 g/mol |
IUPAC名 |
(3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12+/m1/s1 |
InChIキー |
HIWPGCMGAMJNRG-ABXHMFFYSA-N |
異性体SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


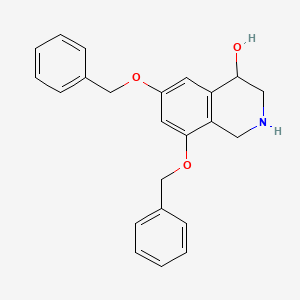
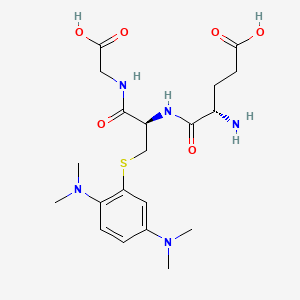
![(2R,5S)-5-[benzyl(carboxy)amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoic acid](/img/structure/B13838083.png)
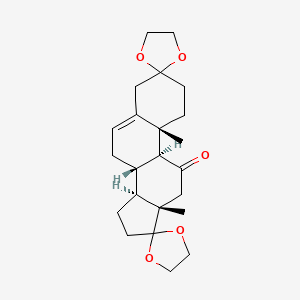
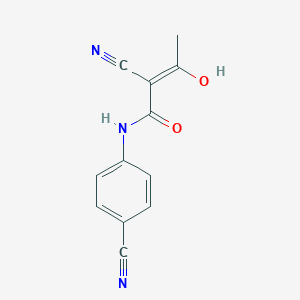
![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)
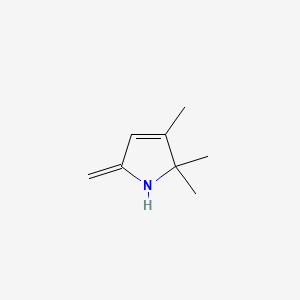

![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)
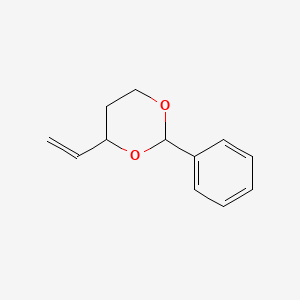
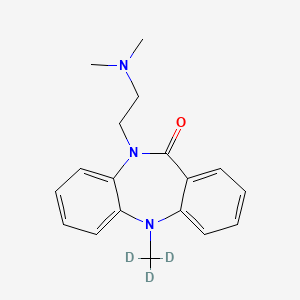

![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)
